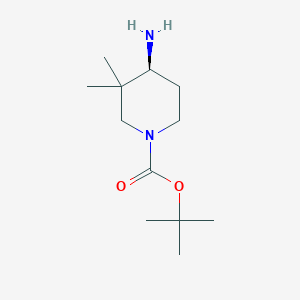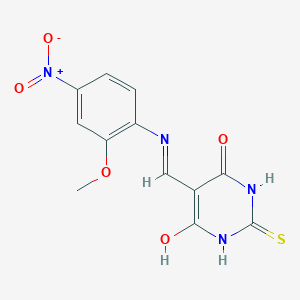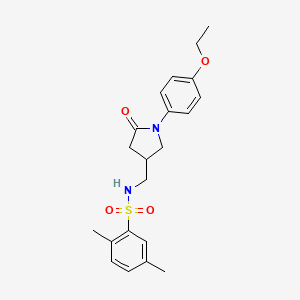![molecular formula C17H14N2O3S B2906884 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide CAS No. 892851-10-4](/img/structure/B2906884.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide” is a complex organic compound. It contains a [1,3]-dioxolo[4,5-f]benzodioxole core . This core is part of a new type of fluorescent dye, which has been synthesized and studied for its photophysical properties .
Synthesis Analysis
The synthesis of compounds with a [1,3]-dioxolo[4,5-f]benzodioxole core can be achieved in a simple manner starting from commercially available reactants . The benzene ring can be derivatized through lithiation, and their photophysical properties can be adjusted as needed . An efficient one-pot three-component reaction has been developed for the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines .Molecular Structure Analysis
The molecular structure of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide” is complex. It contains a [1,3]-dioxolo[4,5-f]benzodioxole core . The structure of a similar compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, has been studied using X-ray crystallography .Chemical Reactions Analysis
The [1,3]-dioxolo[4,5-f]benzodioxole core can be prepared from commercially available reactants . The benzene ring can be derivatized through lithiation . The compound can participate in various chemical reactions, but specific reactions involving “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide” are not available in the literature.Future Directions
The [1,3]-dioxolo[4,5-f]benzodioxole core and its derivatives have potential applications in optical sensing due to their long fluorescence lifetime, high photobleaching stability, large Stokes shift, and small size . Therefore, “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide” and similar compounds could have potential applications in the development of new fluorescent dyes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to interact with various targets, including enzymes like cyclooxygenase (COX) and proteins involved in cellular signaling pathways .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets to modulate their function . For instance, some thiazole derivatives inhibit the activity of COX enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Biochemical Pathways
If we consider the action of similar compounds, they have been found to inhibit the biosynthesis of prostaglandins by suppressing the activity of cox enzymes . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere . These properties might influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have been reported to exhibit anti-inflammatory, antitumor, and other pharmacological activities . For instance, some thiazole derivatives have been found to induce apoptosis and cause cell cycle arrest in certain cancer cell lines .
Action Environment
It is known that the compound should be stored in a dark place under an inert atmosphere , suggesting that light and oxygen might affect its stability and, potentially, its efficacy.
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(7-6-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)23-17/h1-5,8-9H,6-7,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMPRDMUUBCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2906803.png)


![2-Naphthalen-2-yloxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2906807.png)
![3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2906809.png)
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2906811.png)





![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2906822.png)
